molecular formula C15H16O B8477322 2-(4-Ethylbenzyl)phenol CAS No. 56502-39-7

2-(4-Ethylbenzyl)phenol

Cat. No. B8477322
Key on ui cas rn: 56502-39-7
M. Wt: 212.29 g/mol
InChI Key: PELPQGBUZNQVLR-UHFFFAOYSA-N
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Patent
US07910619B2

Procedure details

Then a mixture of (2-benzyloxyphenyl)(4-ethylphenyl)methanol (78.5 g), 10% palladium activated carbon (5.2 g), concentrated hydrochloric acid (10.4 mL) and methanol (850 mL) was stirred under hydrogen atmosphere at room temperature for 24 hours. After filtering off the insolubles, the filtrate was evaporated under reduced pressure and then, the residue was distilled under reduced pressure to obtain the title compound (56.8 g) as a colorless oil.
Name
(2-benzyloxyphenyl)(4-ethylphenyl)methanol
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
catalyst
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]([C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][CH:18]=1)O)C1C=CC=CC=1.Cl>[Pd].CO>[CH2:23]([C:20]1[CH:21]=[CH:22][C:17]([CH2:15][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[OH:8])=[CH:18][CH:19]=1)[CH3:24]

Inputs

Step One
Name
(2-benzyloxyphenyl)(4-ethylphenyl)methanol
Quantity
78.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(O)C1=CC=C(C=C1)CC
Name
Quantity
10.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
850 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insolubles
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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